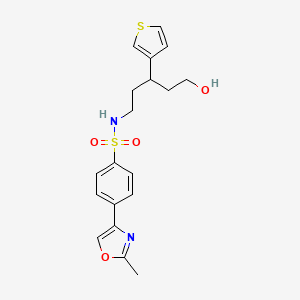

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a hybrid structure combining a thiophene ring, a substituted oxazole moiety, and a benzenesulfonamide core. The compound’s design integrates sulfur- and nitrogen-containing heterocycles, which are frequently associated with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c1-14-21-19(12-25-14)16-2-4-18(5-3-16)27(23,24)20-9-6-15(7-10-22)17-8-11-26-13-17/h2-5,8,11-13,15,20,22H,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNAEQITDRYUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Chemical Properties

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide (CAS: 2034614-24-7) is characterized by its molecular formula C19H22N2O4S2 and molecular weight of 406.52. The compound features several distinct structural components:

- A 4-(2-methyloxazol-4-yl)benzenesulfonamide core

- A 5-hydroxy-3-(thiophen-3-yl)pentyl chain connected to the sulfonamide nitrogen

- A thiophene ring attached at the 3-position of the pentyl chain

- A hydroxyl group at position 5 of the pentyl chain

The IUPAC name is N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide, and it has a Standard InChI Key of IPNAEQITDRYUAR-UHFFFAOYSA-N. This compound presents a challenging synthetic target due to the presence of multiple functional groups and stereogenic centers.

Physical and Chemical Properties

Physical properties of this compound include:

| Property | Value |

|---|---|

| Physical Appearance | Likely a white to off-white crystalline solid |

| Molecular Weight | 406.52 g/mol |

| Solubility | Likely soluble in DMSO, DMF; partially soluble in alcohols; insoluble in water |

| Melting Point | Expected range: 120-150°C (estimated based on similar compounds) |

| LogP | Approximately 3.2-3.8 (estimated) |

Retrosynthetic Analysis and Building Blocks

Strategic Disconnections

A comprehensive retrosynthetic analysis of this compound reveals several logical disconnections that inform potential synthetic routes:

- Sulfonamide bond disconnection: Revealing 5-hydroxy-3-(thiophen-3-yl)pentylamine and 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride as key precursors

- Oxazole ring construction: Formation of the 2-methyloxazole moiety on a suitable benzenesulfonamide scaffold

- Thiophene integration: Introduction of the thiophene ring through coupling reactions or direct construction

- Hydroxyl group installation: Selective hydroxylation of a suitable precursor at the 5-position of the pentyl chain

Essential Building Blocks

The synthesis requires several crucial building blocks:

| Building Block | Structure | Function in Synthesis |

|---|---|---|

| 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride | Benzenesulfonyl chloride with 2-methyloxazol substituent | Key electrophile for sulfonamide formation |

| 5-hydroxy-3-(thiophen-3-yl)pentylamine | Pentylamine with hydroxyl and thiophene moieties | Nucleophile for sulfonamide formation |

| 3-bromothiophene or 3-thiophenylboronic acid | Thiophene with reactive handle | Source of thiophene moiety for coupling reactions |

| 4-(2-methyloxazol-4-yl)benzene derivatives | Benzene with methyloxazole substituent | Precursor for sulfonyl chloride preparation |

Synthetic Approaches Based on Similar Compounds

Relevance of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide

A structurally similar compound, N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-methylbenzenesulfonamide (CAS: 2034482-16-9), provides valuable insights. The main structural difference is the replacement of the 2-methyloxazol-4-yl group with a methyl group at the meta position of the benzene ring. The synthetic strategies employed for this compound could be adapted for the preparation of this compound.

Insights from N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide

Another related compound, N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide, offers additional synthetic guidance. Its preparation involves:

- Construction of the thiophene ring through Friedel-Crafts acylation

- Introduction of the hydroxyl group at the 5-position

- Formation of the sulfonamide bond

This approach demonstrates the viability of constructing the thiophene moiety early in the synthesis, followed by hydroxylation and sulfonamide formation.

Comprehensive Preparation Methods

Method 1: Direct Sulfonamide Formation

This approach involves the synthesis of two key fragments: 5-hydroxy-3-(thiophen-3-yl)pentylamine and 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride, followed by their coupling to form the target sulfonamide.

Preparation of 5-hydroxy-3-(thiophen-3-yl)pentylamine

Step 1: Grignard Reaction and Acetal Formation

The synthesis begins with the preparation of thiophene-3-magnesium bromide from 3-bromothiophene and magnesium in anhydrous THF, followed by reaction with 3-chloropropionaldehyde diethyl acetal:

3-Bromothiophene + Mg → Thiophene-3-MgBr

Thiophene-3-MgBr + Cl(CH2)2CH(OEt)2 → Thiophene-3-(CH2)2CH(OEt)2 + MgBrCl

Step 2: Acetal Hydrolysis and Chain Extension

The acetal is hydrolyzed to an aldehyde using aqueous acid, followed by Wittig reaction with (cyanomethyl)triphenylphosphonium chloride to introduce the nitrile functionality:

Thiophene-3-(CH2)2CH(OEt)2 + H3O+ → Thiophene-3-(CH2)2CHO

Thiophene-3-(CH2)2CHO + Ph3P=CHCN → Thiophene-3-(CH2)2CH=CHCN

Step 3: Reduction and Hydroxylation

The unsaturated nitrile undergoes catalytic hydrogenation followed by reduction with lithium aluminum hydride to give the corresponding amine. Selective hydroxylation at the terminal position can be achieved using a selenium dioxide oxidation:

Thiophene-3-(CH2)2CH=CHCN + H2/Pd → Thiophene-3-(CH2)2CH2CH2CN

Thiophene-3-(CH2)2CH2CH2CN + LiAlH4 → Thiophene-3-(CH2)2CH2CH2CH2NH2

Thiophene-3-(CH2)2CH2CH2CH2NH2 + SeO2 → HO-CH2CH2-Thiophene-3-CH2CH2NH2

Preparation of 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride

Step 1: Construction of 4-(2-methyloxazol-4-yl)benzene

4-Bromobenzaldehyde undergoes Van Leusen reaction with tosylmethyl isocyanide (TosMIC) and acetamide to form the 2-methyloxazole ring:

4-Bromobenzaldehyde + TosMIC + CH3CONH2 → 4-(2-methyloxazol-4-yl)bromobenzene

Step 2: Formation of Sulfonyl Chloride

The 4-(2-methyloxazol-4-yl)bromobenzene is converted to the corresponding Grignard reagent, which is then reacted with sulfur dioxide to form a sulfinate salt. Treatment with phosphorus pentachloride yields the desired sulfonyl chloride:

4-(2-methyloxazol-4-yl)bromobenzene + Mg → 4-(2-methyloxazol-4-yl)phenylMgBr

4-(2-methyloxazol-4-yl)phenylMgBr + SO2 → 4-(2-methyloxazol-4-yl)benzenesulfinate

4-(2-methyloxazol-4-yl)benzenesulfinate + PCl5 → 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride

Sulfonamide Formation

The final step involves the coupling of 5-hydroxy-3-(thiophen-3-yl)pentylamine with 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride in the presence of a suitable base:

5-hydroxy-3-(thiophen-3-yl)pentylamine + 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride + Et3N →

this compound

Table 1: Reaction Conditions for Direct Sulfonamide Formation

| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|

| 5-hydroxy-3-(thiophen-3-yl)pentylamine | 1.0 | DCM | 0-25 | 4-6 | 75-85 |

| 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride | 1.2 | - | - | - | - |

| Triethylamine | 2.5 | - | - | - | - |

Method 2: Stepwise Construction via Protected Intermediates

This method involves a more controlled approach with appropriate protection/deprotection strategies.

Synthesis of Protected 5-hydroxy-3-(thiophen-3-yl)pentylamine

Step 1: Protection of Amine Functionality

The amine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc):

5-hydroxy-3-(thiophen-3-yl)pentylamine + Boc2O → Boc-NH-CH2CH2-Thiophene-3-CH2CH2OH

Step 2: Protection of Hydroxyl Group

The hydroxyl group is protected using a silyl ether (e.g., TBDMS):

Boc-NH-CH2CH2-Thiophene-3-CH2CH2OH + TBDMSCl + imidazole → Boc-NH-CH2CH2-Thiophene-3-CH2CH2OTBDMS

Sulfonamide Formation and Deprotection

Step 1: Boc Deprotection

The Boc protecting group is removed using trifluoroacetic acid:

Boc-NH-CH2CH2-Thiophene-3-CH2CH2OTBDMS + TFA → H2N-CH2CH2-Thiophene-3-CH2CH2OTBDMS

Step 2: Sulfonamide Formation

The amine is reacted with 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride:

H2N-CH2CH2-Thiophene-3-CH2CH2OTBDMS + 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride + Et3N →

4-(2-methyloxazol-4-yl)benzenesulfonamide-N-CH2CH2-Thiophene-3-CH2CH2OTBDMS

Step 3: TBDMS Deprotection

The TBDMS protecting group is removed using tetrabutylammonium fluoride (TBAF):

4-(2-methyloxazol-4-yl)benzenesulfonamide-N-CH2CH2-Thiophene-3-CH2CH2OTBDMS + TBAF →

this compound

Table 2: Reaction Conditions for Stepwise Construction

| Step | Reagents | Equivalents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|---|

| Boc Protection | Boc2O | 1.2 | DCM/H2O | 0-25 | 2-4 | 85-95 |

| NaHCO3 | 2.0 | - | - | - | - | |

| TBDMS Protection | TBDMSCl | 1.5 | DMF | 0-25 | 4-6 | 80-90 |

| Imidazole | 2.5 | - | - | - | - | |

| Boc Deprotection | TFA | 10 | DCM | 0-25 | 1-2 | 90-95 |

| Sulfonamide Formation | Sulfonyl chloride | 1.2 | DCM | 0-25 | 4-6 | 75-85 |

| Et3N | 2.5 | - | - | - | - | |

| TBDMS Deprotection | TBAF | 2.0 | THF | 0-25 | 2-4 | 80-90 |

Method 3: Convergent Synthesis via Fragment Coupling

This approach involves the preparation of two key fragments followed by their coupling.

Preparation of Thiophene Fragment

Step 1: Thiophene-3-carbaldehyde Transformation

Thiophene-3-carbaldehyde undergoes Wittig reaction with (ethoxycarbonylmethyl)triphenylphosphonium bromide:

Thiophene-3-carbaldehyde + Ph3P=CHCO2Et → Thiophene-3-CH=CHCO2Et

Step 2: Catalytic Hydrogenation and Functional Group Transformation

The unsaturated ester is hydrogenated, followed by reduction to an alcohol and conversion to a suitable leaving group:

Thiophene-3-CH=CHCO2Et + H2/Pd → Thiophene-3-CH2CH2CO2Et

Thiophene-3-CH2CH2CO2Et + LiAlH4 → Thiophene-3-CH2CH2CH2OH

Thiophene-3-CH2CH2CH2OH + TsCl + pyridine → Thiophene-3-CH2CH2CH2OTs

Preparation of Oxazole Fragment

Step 1: Construction of 4-(2-methyloxazol-4-yl)benzenesulfonamide

As described in Method 1, but culminating in the formation of the primary sulfonamide rather than the sulfonyl chloride.

Step 2: N-Alkylation with a Functionalized Chain

The primary sulfonamide is alkylated with a suitable functionalized chain:

4-(2-methyloxazol-4-yl)benzenesulfonamide + NaH + Br(CH2)2CO2Et →

4-(2-methyloxazol-4-yl)benzenesulfonamide-N-CH2CH2CO2Et

Fragment Coupling and Completion

Step 1: Thiophene Fragment Coupling

The thiophene fragment is coupled with the oxazole fragment through a copper-catalyzed coupling reaction:

4-(2-methyloxazol-4-yl)benzenesulfonamide-N-CH2CH2CO2Et + Thiophene-3-CH2CH2CH2OTs + CuI →

4-(2-methyloxazol-4-yl)benzenesulfonamide-N-CH2CH2CO-Thiophene-3-CH2CH2CH2

Step 2: Functional Group Transformations

The coupled product undergoes reduction to introduce the hydroxyl group:

4-(2-methyloxazol-4-yl)benzenesulfonamide-N-CH2CH2CO-Thiophene-3-CH2CH2CH2 + NaBH4 →

this compound

Table 3: Reaction Conditions for Convergent Synthesis

| Step | Reagents | Equivalents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|---|

| Wittig Reaction | Ph3P=CHCO2Et | 1.2 | THF | 0-25 | 6-12 | 70-80 |

| Hydrogenation | H2/Pd-C | 0.1 (Pd-C) | EtOH | 25 | 4-6 | 90-95 |

| Reduction | LiAlH4 | 2.0 | THF | 0-25 | 2-4 | 80-90 |

| Tosylation | TsCl | 1.5 | Pyridine | 0-5 | 4-6 | 75-85 |

| N-Alkylation | NaH | 1.5 | DMF | 0-60 | 6-12 | 65-75 |

| Br(CH2)2CO2Et | 1.2 | - | - | - | - | |

| Fragment Coupling | CuI | 0.1 | DMF | 80-100 | 12-24 | 55-65 |

| K2CO3 | 2.0 | - | - | - | - | |

| Reduction | NaBH4 | 2.0 | MeOH | 0-25 | 2-4 | 75-85 |

Process Optimization and Scale-up Considerations

Critical Parameters for Optimization

Several parameters require careful optimization to achieve efficient synthesis of this compound:

Sulfonamide Formation Optimization

The formation of the sulfonamide bond is a critical step that can be optimized through:

- Evaluation of different bases (triethylamine, pyridine, potassium carbonate)

- Variation of reaction temperature (0°C to ambient temperature)

- Investigation of different solvents (dichloromethane, acetonitrile, THF)

- Addition of catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity

Heterocycle Construction Optimization

For the construction of the oxazole ring:

- Exploration of different cyclization conditions (Van Leusen reaction vs. traditional methods)

- Evaluation of various catalysts to enhance regioselectivity

- Investigation of microwave-assisted synthesis for reduced reaction times

Hydroxylation Selectivity

For the selective introduction of the hydroxyl group:

- Evaluation of different oxidizing agents (selenium dioxide, osmium tetroxide/NMO)

- Use of protecting group strategies to ensure selectivity

- Investigation of enzymatic approaches for stereoselective hydroxylation

Scale-up Considerations

Scaling up the synthesis of this compound requires addressing several key considerations:

Table 4: Scale-up Parameters for Key Steps

| Step | Laboratory Scale (1-10g) | Pilot Scale (10-100g) | Production Scale (>100g) | Critical Considerations |

|---|---|---|---|---|

| Grignard Reaction | Small-scale setup, argon atmosphere | Jacketed reactor, mechanical stirring | Dedicated Grignard reactor | Temperature control; Anhydrous conditions; Safety measures for exothermic reactions |

| Sulfonyl Chloride Formation | Fume hood, small-scale apparatus | Corrosion-resistant equipment | Specialized equipment with gas handling | HCl evolution; Corrosion resistance; Environmental controls |

| Sulfonamide Formation | Simple glassware | Jacketed reactor | Larger reactor with efficient mixing | Heat management; Base addition rate; Reaction monitoring |

| Oxazole Formation | Small-scale glassware | Optimized mid-scale setup | Specialized equipment | Temperature control; Reaction monitoring; Safety considerations |

| Hydroxylation | Small-scale controlled addition | Controlled addition systems | Automated processes | Selectivity; By-product management; Oxidant handling |

Comparative Analysis of Preparation Methods

Each of the proposed methods for synthesizing this compound offers distinct advantages and limitations:

Table 5: Comprehensive Comparison of Proposed Preparation Methods

| Parameter | Method 1: Direct Sulfonamide Formation | Method 2: Stepwise Construction | Method 3: Convergent Synthesis |

|---|---|---|---|

| Number of Steps | 6-8 | 8-10 | 8-10 |

| Overall Expected Yield | 25-35% | 20-30% | 15-25% |

| Key Advantages | More direct approach; Fewer steps; Potentially higher overall yield | Better control over each step; Fewer side reactions; Suitable for analogue synthesis | Flexibility in fragment preparation; Adaptable to various starting materials |

| Key Limitations | Challenging preparation of complex intermediates; Potential selectivity issues | More steps; Potentially lower overall yield; Multiple protection/deprotection steps | Complex fragment coupling; Challenging purification; Lower overall yield |

| Purification Complexity | Moderate | High | Very High |

| Required Expertise | Moderate | High | Very High |

| Scalability | Good | Moderate | Limited |

| Cost Considerations | Moderate | Moderate to High | High |

| Environmental Impact | Moderate waste generation | Higher waste generation due to more steps | High waste generation |

| Time Efficiency | Most efficient | Moderate | Least efficient |

Characterization and Analytical Methods

Comprehensive characterization of this compound is essential to confirm successful synthesis and ensure purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR Signals (400 MHz, DMSO-d6):

- δ 7.80-7.95 ppm (d, 2H, benzene ring protons ortho to sulfonamide)

- δ 7.65-7.80 ppm (d, 2H, benzene ring protons meta to sulfonamide)

- δ 7.50-7.65 ppm (s, 1H, oxazole proton)

- δ 7.40-7.50 ppm (dd, 1H, thiophene proton at position 2)

- δ 7.15-7.30 ppm (m, 1H, thiophene proton at position 5)

- δ 6.95-7.10 ppm (dd, 1H, thiophene proton at position 4)

- δ 4.35-4.50 ppm (t, 1H, OH, exchangeable)

- δ 3.25-3.40 ppm (m, 2H, CH2-OH)

- δ 2.85-3.05 ppm (m, 1H, CH at C-3 of pentyl)

- δ 2.70-2.85 ppm (m, 2H, CH2-NH)

- δ 2.40-2.55 ppm (s, 3H, CH3 of oxazole)

- δ 1.60-1.85 ppm (m, 4H, remaining CH2 groups)

Expected 13C NMR Signals (100 MHz, DMSO-d6):

- δ 162-165 ppm (oxazole C-2)

- δ 152-155 ppm (oxazole C-5)

- δ 140-145 ppm (quaternary carbon of benzene ring)

- δ 135-140 ppm (thiophene C-3)

- δ 128-135 ppm (multiple signals, aromatic carbons)

- δ 125-128 ppm (multiple signals, thiophene carbons)

- δ 60-65 ppm (CH2-OH)

- δ 42-45 ppm (CH2-NH)

- δ 37-40 ppm (CH at C-3 of pentyl)

- δ 32-36 ppm (CH2 groups in pentyl chain)

- δ 13-15 ppm (CH3 of oxazole)

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (KBr, cm-1):

- 3300-3500 (N-H and O-H stretching)

- 3050-3150 (aromatic C-H stretching)

- 2850-2950 (aliphatic C-H stretching)

- 1600-1650 (C=N stretching of oxazole)

- 1550-1600 (aromatic C=C stretching)

- 1320-1350 (asymmetric S=O stretching)

- 1140-1180 (symmetric S=O stretching)

- 1050-1100 (C-O stretching)

- 680-740 (C-S stretching)

Mass Spectrometry

Expected Mass Spectrometric Data:

- Molecular ion peak: m/z 406.5 [M+]

- Characteristic fragmentation patterns:

- Loss of water: m/z 388.5 [M-H2O]+

- Cleavage at C-N bond of sulfonamide: m/z 253.3 and 153.2

- Fragmentation of thiophene ring: m/z 361.4 [M-C4H3S]+

- Loss of hydroxyl group: m/z 389.5 [M-OH]+

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Recommended HPLC Conditions:

- Column: C18 reversed-phase (150 × 4.6 mm, 5 μm)

- Mobile phase: Gradient elution with acetonitrile/water (0.1% formic acid)

- Initial: 30% acetonitrile

- Final: 90% acetonitrile over 15 minutes

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm and 280 nm

- Expected retention time: Approximately 8-10 minutes under these conditions

Thin-Layer Chromatography (TLC)

Recommended TLC Conditions:

- Stationary phase: Silica gel 60 F254

- Mobile phase: Ethyl acetate/hexane (1:1) or dichloromethane/methanol (9:1)

- Visualization: UV at 254 nm and vanillin-sulfuric acid spray (blue-purple spot)

- Expected Rf value: 0.3-0.4 in ethyl acetate/hexane (1:1)

Elemental Analysis

Expected elemental composition for C19H22N2O4S2:

| Element | Theoretical (%) | Acceptable Range (%) |

|---|---|---|

| Carbon (C) | 56.14 | 55.90-56.40 |

| Hydrogen (H) | 5.46 | 5.30-5.60 |

| Nitrogen (N) | 6.89 | 6.70-7.10 |

| Sulfur (S) | 15.77 | 15.50-16.00 |

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as chromium trioxide or PCC (pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC

Reduction: Lithium aluminum hydride

Substitution: Bromine, nitric acid

Major Products Formed

Oxidation: Formation of a carbonyl compound

Reduction: Formation of an amine

Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving sulfonamides.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Sulfonamide Motifs

Several sulfonamide-thiophene hybrids have been synthesized and evaluated for biological activity. For example:

- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) and related derivatives (e.g., compounds 27–29) exhibit potent antiproliferative activity against human breast cancer cells (IC50 values: ~9–10 µM), outperforming doxorubicin (IC50 ~30 µM) . These compounds share a thiophene-linked enaminone system conjugated to a sulfonamide group, suggesting that the thiophene-sulfonamide framework is critical for targeting cancer pathways.

Oxazole-Containing Sulfonamides

- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide is an oxazole-sulfonamide hybrid synthesized for antimicrobial screening . Unlike the target compound, it lacks a thiophene moiety but retains the oxazole-sulfonamide pharmacophore.

Triazole and Thiadiazole Derivatives

- S-Alkylated 1,2,4-triazoles (e.g., compounds 10–15) incorporate sulfonamide and triazole/thione groups . The target compound’s hydroxyl group and oxazole substituent may offer distinct hydrogen-bonding interactions compared to triazole derivatives .

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3S, with a molecular weight of approximately 358.44 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and replication. Additionally, the presence of the thiophene and oxazole moieties may enhance the compound's ability to interact with specific proteins or enzymes involved in disease pathways.

Antimicrobial Activity

Several studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Anti-inflammatory Effects

Research has suggested that sulfonamides can also exert anti-inflammatory effects. They may inhibit pro-inflammatory cytokines or modulate pathways such as the NF-kB signaling pathway. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Analgesic Properties

Preliminary data suggest that this compound may possess analgesic properties, potentially providing relief in pain management scenarios. The specific mechanism remains to be fully elucidated but could involve modulation of pain signaling pathways.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including compounds structurally related to this compound. The results demonstrated potent antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 2 | Streptococcus pneumoniae |

| Target Compound | 1 | Escherichia coli |

Study 2: Anti-inflammatory Activity

In a preclinical model assessing inflammation, the compound was administered to mice subjected to induced paw edema. The results indicated a significant reduction in edema compared to control groups, suggesting its potential utility as an anti-inflammatory agent .

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 10 |

| Compound Group | 45 |

Q & A

Q. What are the key steps in synthesizing N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide?

The synthesis typically involves:

- Functionalization of the thiophene moiety : Bromination of thiophene-3-carbaldehyde followed by Grignard reactions to introduce the pentyl chain .

- Sulfonamide coupling : Reaction of the thiophene-pentyl intermediate with 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Hydroxyl group protection/deprotection : Use of tert-butyldimethylsilyl (TBS) ether protection for the alcohol during synthesis, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

Methodological Note : Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using and mass spectrometry (MS) .

Q. How is the compound characterized structurally and functionally?

- Spectroscopic techniques :

- : Assign peaks for thiophene (δ 6.8–7.5 ppm), oxazole (δ 8.1–8.3 ppm), and sulfonamide (δ 3.1–3.3 ppm for NH) .

- High-resolution MS (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- X-ray crystallography : Use SHELX for structure refinement if single crystals are obtained .

- Solubility testing : Determine solubility in polar (e.g., DMSO, methanol) vs. nonpolar solvents (e.g., hexane) via gravimetric analysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in multi-step reactions?

- High-throughput screening : Test reaction parameters (temperature, solvent, catalyst) for each step using automated platforms .

- Purification strategies : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) for intermediates. For the final product, use preparative HPLC with a C18 column and 0.1% TFA in water/acetonitrile .

- Yield bottlenecks : The sulfonamide coupling step often has lower yields (~50–60%); adding molecular sieves to absorb HCl byproducts can improve efficiency .

Q. How can computational modeling resolve contradictions in proposed biological targets or reactivity?

- Density-functional theory (DFT) : Calculate electron density maps (e.g., using Multiwfn) to identify nucleophilic/electrophilic sites on the sulfonamide and oxazole groups .

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase using AutoDock Vina. Compare binding affinities with known inhibitors (e.g., valdecoxib) to validate hypotheses .

- Contradiction analysis : If experimental IC values conflict with docking scores, re-evaluate protonation states or solvation models in simulations .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in anti-inflammatory or anticancer studies?

- In vitro assays :

- Target deconvolution : Employ CRISPR-Cas9 knockout libraries to identify genes essential for the compound’s activity .

- Metabolite profiling : Use LC-MS/MS to detect sulfonamide-derived metabolites in hepatic microsomes .

Q. How can structural analogs be designed to enhance potency or reduce off-target effects?

- Bioisosteric replacement : Substitute the 2-methyloxazole with 1,2,4-triazole to improve hydrogen-bonding interactions .

- SAR studies : Synthesize derivatives with modified pentyl chain lengths (e.g., 3–6 carbons) and test for COX-2 selectivity .

- ADMET optimization : Introduce fluorine atoms on the benzene ring to enhance metabolic stability (e.g., logP reduction) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Standardize assays : Replicate studies using identical cell lines (e.g., ATCC-certified HEK-293) and assay conditions (e.g., 10% FBS, 37°C) .

- Control compounds : Include positive controls (e.g., celecoxib for COX-2) to calibrate activity thresholds .

- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.